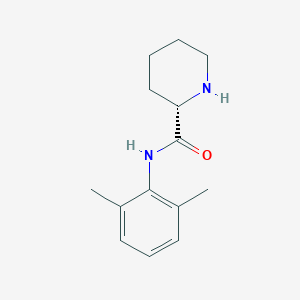

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Description

Properties

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRCGDPZGQJOQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181713 | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-40-4 | |

| Record name | 2′,6′-Pipecoloxylidide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-PIPECOLOXYLIDIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8HC6M4AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a compound of significant interest in medicinal chemistry. Known by several synonyms, including Levobupivacaine, N-Despropyl Ropivacaine, and (S)-2',6'-Pipecoloxylidide, this molecule is a potent local anesthetic. This document collates available data on its physicochemical characteristics, synthesis, purification, and mechanism of action, including its effects on intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical and Physical Properties

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a chiral amine and an amide of pipecolic acid. Its chemical structure consists of a piperidine ring linked via a carboxamide to a 2,6-dimethylphenyl group. This structure is fundamental to its anesthetic activity.

Table 1: Physicochemical Properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀N₂O | [1][2][3][4][5] |

| Molecular Weight | 232.32 g/mol | [1][2][4][5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 129-133 °C | [1][5] |

| Boiling Point | 392 °C (lit.) | [1][5] |

| Density | 1.08 g/mL | [1][5] |

| Solubility | Slightly soluble in water; soluble in DMSO and Methanol. | [6] |

| pKa (Predicted) | 14.85 ± 0.70 | |

| logP (Predicted) | 2.3 | [7] |

| Optical Rotation | [α]20/D = +47° to +51° (c=1 in 1mol/L HCl) | [5] |

| CAS Number | 27262-40-4 | [1][2][3][4][5] |

Spectroscopic Data

Detailed experimental spectroscopic data for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is not extensively available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound. The following sections outline the expected spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,6-dimethylphenyl group, the methyl protons, and the protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbons, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The FTIR spectrum is predicted to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.32 g/mol ). The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the piperidine ring.

Experimental Protocols

Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

The following is a generalized synthesis protocol adapted from patent literature. Researchers should optimize conditions for their specific laboratory setup.

Workflow for the Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

References

- 1. 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-, (2R)- | 27262-43-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2',6'-Pipecoloxylidide, (+)- | C14H20N2O | CID 10014180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. N-(2,6-dimethylphenyl)piperidine-2-carboxamide|lookchem [lookchem.com]

Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a key chiral intermediate in the production of various local anesthetics, including Levobupivacaine. The document details several synthetic strategies, including direct synthesis from a chiral precursor, resolution of a racemic mixture, and a multi-step synthesis from a readily available amino acid. Each pathway is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.

Synthesis from (S)-2-Pipecolic Acid

This method represents a direct and efficient approach to obtaining the target molecule, starting from the enantiomerically pure (S)-2-pipecolic acid. The synthesis involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by amidation with 2,6-dimethylaniline.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 1. Salt Formation & Dehydration | (S)-2-Pipecolic Acid, Concentrated HCl | Toluene | Reflux | - | - | [1] |

| 2. Halogenation | Intermediate from Step 1 | Phosphorus Trichloride, DMF | 60-65 | 4 | - | [1] |

| 3. Amidation | Intermediate from Step 2 | 2,6-Dimethylaniline, Toluene | 60-65 | 3 | 89.1 | [1] |

| Alternative Halogenation | ||||||

| 2a. Halogenation | Intermediate from Step 1 | Thionyl Chloride, DMF | 60-65 | 5 | - | [1] |

| 3a. Amidation | Intermediate from Step 2a | 2,6-Dimethylaniline, Toluene | 60-65 | 3 | 87.7 | [1] |

Experimental Protocol

Example 1: Using Phosphorus Trichloride [1]

-

Salt Formation and Dehydration: In a 1000 mL three-necked flask at room temperature, add 300 mL of toluene and 23.4 g of (S)-2-pipecolic acid with stirring. After 45 minutes, add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. The mixture is then heated to reflux under reduced pressure to remove water until no more water is observed.

-

Halogenation: Cool the mixture to 35°C and add 1.8 mL of DMF. Stir for 1 hour, then add 28.9 g of phosphorus trichloride dropwise over 2.5 hours. Maintain the temperature at 60-65°C for 4 hours.

-

Amidation: Cool the reaction mixture to 40°C. A solution of 50 g of 2,6-dimethylaniline in an equal volume of toluene is added dropwise over approximately 1 hour. The reaction is maintained at 60-65°C for 3 hours.

-

Work-up and Isolation: Cool the mixture to 15°C and filter the precipitate. The filter cake is dissolved in 450 mL of water. The pH is adjusted to 5 with a 30% potassium hydroxide solution. The aqueous layer is then rapidly stirred while the pH is adjusted to 13-14 with 30% potassium hydroxide solution. The mixture is stirred vigorously for 4 hours and extracted with toluene (3 x 30 mL). The product is isolated by suction filtration and washed until neutral to yield 37.5 g of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.[1]

Example 2: Using Thionyl Chloride [1]

-

Salt Formation and Dehydration: In a 1000 mL three-necked flask at room temperature, add 400 mL of xylene and 31.2 g of (S)-2-pipecolic acid with stirring. After 50 minutes, add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. Heat the mixture to reflux under reduced pressure to remove water.

-

Halogenation: Cool the mixture to 30°C and add 2.4 mL of DMF. Stir for 2 hours, then add 33.3 g of thionyl chloride dropwise over 3 hours. Maintain the temperature at 60-65°C for 5 hours.

-

Amidation: Cool the reaction mixture to 40°C. A solution of 66.7 g of 2,6-dimethylaniline in an equal volume of xylene is added dropwise over approximately 1.5 hours. The reaction is maintained at 60-65°C for 3 hours.

-

Work-up and Isolation: Cool the mixture to 10°C and filter the precipitate. The filter cake is dissolved in 600 mL of water. The pH is adjusted to 5 with a 30% sodium hydroxide solution. The aqueous layer is then rapidly stirred while the pH is adjusted to 13-14 with 30% sodium hydroxide solution. The mixture is stirred vigorously for 5 hours and extracted with xylene (3 x 40 mL). The product is isolated by suction filtration and washed until neutral to yield 49.2 g of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.[1]

Synthesis Pathway Diagram

Resolution of Racemic N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

This pathway involves the initial synthesis of the racemic mixture of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, followed by chiral resolution to isolate the desired (S)-enantiomer. A common resolving agent for this separation is L-(–)-dibenzoyl tartaric acid.

Quantitative Data

| Step | Starting Material | Resolving Agent | Solvent | Key Parameters | Product Purity | Reference |

| Chiral Resolution | (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | L-(–)-dibenzoyl tartaric acid | Isopropanol, Water | Heating to 45°C, slow addition of resolving agent, cooling and crystallization | Chemical Purity: 99.90%Enantiomeric Excess (ee): 99.30% | [2] |

Experimental Protocol

-

Dissolution of Racemic Amide: In a 250 mL reaction flask, dissolve 18.0 g (77.48 mmol) of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a mixture of 61 mL of isopropanol and 36 mL of water with stirring. Heat the mixture to 45°C.[2]

-

Addition of Resolving Agent: Slowly add a solution of 14 g (39.07 mmol) of L-(–)-dibenzoyl tartaric acid in 61 mL of isopropanol to the heated solution.

-

Crystallization: Stir the mixture for 2 hours, then place it in an ice bath and continue stirring for 12 hours to facilitate the crystallization of the diastereomeric salt.

-

Isolation of Diastereomeric Salt: Filter the mixture and wash the filter cake with 8 mL of ethyl acetate. Dry the resulting solid under vacuum at 50°C for 6 hours.

-

Liberation of the (S)-enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free base of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. The free base is then extracted with an organic solvent and isolated.

Logical Relationship Diagram

Synthesis from N-α-Cbz-(S)-lysine

This multi-step synthesis utilizes the readily available and chiral amino acid, L-lysine, as the starting material. The synthesis involves protection of the α-amino group, conversion of the ε-amino group to a leaving group, and subsequent cyclization to form the piperidine ring, followed by amidation.

Quantitative Data

| Route | Starting Material | Key Steps | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| From L-lysine | N-α-Cbz-L-lysine | Diazotisation, Condensation, Methanolysis, Tosylation, Cyclization, Amidation | 38 | 98 | [2][3] |

Experimental Protocol (Summarized)

-

Diazotisation: N-α-benzyloxycarbonyl L-lysine is treated with isoamyl nitrite in glacial acetic acid at 50°C for 12 hours to yield (S)-2-(benzyloxycarbonylamino)-6-acetoxyhexanoic acid.[3]

-

Condensation: The product from the previous step is reacted with 2,6-dimethylaniline in dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) at 18°C for 24 hours.[3]

-

Methanolysis: The resulting waxy solid is dissolved in methanol and treated with solid potassium carbonate to cleave the O-acetyl group.[3]

-

Tosylation and Cyclization: The hydroxyl group is then tosylated, and subsequent hydrogenation in the presence of a base leads to the formation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[3]

Synthesis Pathway Diagram

References

- 1. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 2. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1996011181A1 - The manufacture of levobupivacaine and analogues thereof from l-lysine - Google Patents [patents.google.com]

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a compound known commercially as Ropivacaine and closely related to Levobupivacaine, is a long-acting amide local anesthetic. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers, which interrupts the propagation of action potentials and results in localized anesthesia. Emerging evidence also points towards its interaction with other ion channels and intracellular signaling pathways, suggesting a more complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Ion Channel Blockade

The principal mechanism through which (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide exerts its anesthetic effect is the inhibition of voltage-gated sodium channels.[1][2] By binding to these channels, it prevents the influx of sodium ions into the nerve cell, which is a critical step for the depolarization of the neuronal membrane and the subsequent propagation of an action potential.[1][3] This leads to a temporary and localized cessation of nerve conduction, resulting in effective pain relief.[4]

State-Dependent Blockade of Sodium Channels

The interaction of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide with sodium channels is state-dependent, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[2] This property contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of nerve stimulation.

Differential Blockade of Sodium Channel Subtypes

Studies have shown that ropivacaine, the S-enantiomer of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, preferentially blocks tetrodotoxin-resistant (TTX-R) sodium channels over tetrodotoxin-sensitive (TTX-S) channels.[5] Since TTX-R channels are predominantly expressed in nociceptive (pain-sensing) neurons, this selectivity may contribute to its differential sensory blockade, producing analgesia with less motor impairment.[5]

Interaction with Potassium Channels

In addition to sodium channels, (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide also exhibits a dose-dependent inhibition of potassium channels.[1][2] This action can potentiate the blockade of nerve impulse conduction. Specifically, it has been shown to inhibit ATP-sensitive potassium (KATP) channels and two-pore domain potassium (K2P) channels like TREK-1.[6][7]

Quantitative Data: Receptor and Channel Affinities

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Ropivacaine and related compounds on various ion channels. This data provides a quantitative measure of their potency.

| Ion Channel | Compound | IC50 (µM) | Cell Type/Preparation | Reference |

| Tetrodotoxin-Resistant (TTX-R) Na+ Channel | Ropivacaine | 54 ± 14 | Rat Dorsal Root Ganglion Neurons | [5] |

| Tetrodotoxin-Sensitive (TTX-S) Na+ Channel | Ropivacaine | 116 ± 35 | Rat Dorsal Root Ganglion Neurons | [5] |

| Human Cardiac SCN5A Na+ Channel (Open State) | Ropivacaine | 322.2 ± 29.9 | HEK-293 Cells | [8][9] |

| Human Cardiac SCN5A Na+ Channel (Inactivated State) | Ropivacaine | 2.73 ± 0.27 | HEK-293 Cells | [8][9] |

| Human Cardiac SCN5A Na+ Channel (Open State) | Bupivacaine | 69.5 ± 8.2 | HEK-293 Cells | [8][9] |

| Human Cardiac SCN5A Na+ Channel (Inactivated State) | Bupivacaine | 2.18 ± 0.16 | HEK-293 Cells | [8][9] |

| Cardiac ATP-sensitive K+ (KATP) Channel | Ropivacaine | 249 | COS-7 Cells | [7] |

| Cardiac ATP-sensitive K+ (KATP) Channel | Levobupivacaine | 168 | COS-7 Cells | [7] |

| Cardiac ATP-sensitive K+ (KATP) Channel | Bupivacaine | 52 | COS-7 Cells | [7] |

| K2P (TREK-1) Potassium Channel | Ropivacaine | 402.7 ± 31.8 | COS-7 Cells | [3] |

| K2P (TREK-1) Potassium Channel | Levobupivacaine | 126.1 ± 24.5 | COS-7 Cells | [3] |

| K2P (TREK-1) Potassium Channel | Bupivacaine | 95.4 ± 14.6 | COS-7 Cells | [3] |

Emerging Mechanisms of Action: Intracellular Signaling Pathways

Recent research suggests that the mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide extends beyond direct ion channel blockade and involves modulation of intracellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

Several studies have demonstrated that ropivacaine can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2][8] This pathway is crucial for cell proliferation, migration, and survival. By suppressing this pathway, ropivacaine has been shown to inhibit the proliferation and migration of keratinocytes, which may have implications for wound healing.[2]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Interaction with G-Protein Coupled Receptor (GPCR) Signaling

There is evidence to suggest that local anesthetics, including ropivacaine, may interact with G-protein coupled receptor (GPCR) signaling pathways. One study has proposed that these compounds may exert an intracellular effect by interfering with the function of the Gαq subunit of heterotrimeric G-proteins.[6] However, another study investigating the effect of ropivacaine on GPCR signaling in neutrophils did not detect an additional effect on the specific pathway studied.[10][11] Further research is needed to fully elucidate the role of GPCR modulation in the overall mechanism of action.

Caption: Potential interaction with G-protein coupled receptor signaling.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the flow of ions through channels in the cell membrane, allowing for the characterization of the inhibitory effects of the compound on sodium and potassium channels.

Methodology Overview:

-

Cell Preparation: Human Embryonic Kidney (HEK-293) cells are cultured and transfected with the specific ion channel subunit of interest (e.g., SCN5A for cardiac sodium channels). For neuronal studies, dorsal root ganglion (DRG) neurons can be isolated from animal models.

-

Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the entire cell.

-

Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and voltage steps are applied to elicit ion channel currents. The resulting currents are recorded in the absence and presence of varying concentrations of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

-

Data Analysis: The recorded currents are analyzed to determine the IC50 value, as well as to characterize the state- and use-dependency of the channel block.

Caption: Workflow for whole-cell patch clamp experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its receptor target by competing with a radiolabeled ligand.

Methodology Overview:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., sodium channels) are homogenized, and the cell membranes are isolated by centrifugation.

-

Assay Setup: The membrane preparation is incubated with a specific radioligand (e.g., [³H]batrachotoxin for sodium channels) and varying concentrations of the unlabeled test compound ((S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) can be calculated.

Caption: Workflow for radioligand binding assays.

Conclusion

The primary mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is the state- and use-dependent blockade of voltage-gated sodium channels, with a notable preference for TTX-resistant subtypes, which contributes to its clinical profile of effective sensory anesthesia with reduced motor blockade. Furthermore, its interaction with potassium channels adds to its anesthetic properties. Emerging research indicates that its pharmacological effects may also be mediated through the modulation of intracellular signaling pathways, such as the PI3K/AKT/mTOR pathway, and potentially through interactions with G-protein coupled receptor signaling. A thorough understanding of these multifaceted mechanisms is crucial for the continued development and optimization of local anesthetic drugs. Further investigation into these secondary pathways will likely provide valuable insights for future drug design and therapeutic applications.

References

- 1. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of human TREK-1 channels by bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]

- 6. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Ropivacain and Bupivacain on Calcium-Related and G-Protein Coupled Processes in PMNs: A Human In-Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Ropivacain and Bupivacain on Calcium‐Related and G‐Protein Coupled Processes in PMNs: A Human In‐Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide CAS number 27262-40-4

An In-Depth Technical Guide on (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

CAS Number: 27262-40-4

Synonyms: N-Despropyl Ropivacaine, (S)-2',6'-Pipecoloxylidide, L-Pipecolic Acid 2,6-Xylidide, Ropivacaine EP Impurity B

Introduction

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a chiral molecule that holds significant interest in the fields of pharmacology and medicinal chemistry. It is primarily recognized as the major N-dealkylated metabolite of the widely used long-acting amide local anesthetics, Ropivacaine and Levobupivacaine.[1][2][3] This compound also serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of novel analgesics and anti-inflammatory drugs.[4] Its structural similarity to potent local anesthetics suggests a pharmacological activity profile centered on the modulation of ion channels, making it a subject of interest for researchers in pain management and neuroscience.

This technical guide provides a comprehensive overview of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, including its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O | [5] |

| Molecular Weight | 232.32 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 129-133 °C | [4][5] |

| Boiling Point | 392 °C | [4][5] |

| Density | 1.087 g/cm³ | [5] |

| pKa | 14.85 ± 0.70 (Predicted) | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and Methanol. | [5][6] |

| Optical Rotation | [a]20D = +47° to +51° (c=1 in 1 mol/L HCl) | [4] |

| LogP | 2.29 | [7] |

Synthesis and Metabolism

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide can be obtained through both chemical synthesis and as a product of biological metabolism.

Chemical Synthesis

The synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide can be achieved through the amidation of (S)-2-piperidinecarboxylic acid with 2,6-dimethylaniline. A general synthetic approach involves the activation of the carboxylic acid group of (S)-2-piperidinecarboxylic acid, followed by coupling with 2,6-dimethylaniline.

A plausible synthetic route is outlined below:

-

Protection of the Piperidine Nitrogen: The secondary amine of (S)-2-piperidinecarboxylic acid is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Carboxylic Acid Activation: The carboxylic acid moiety of the protected piperidine is activated using a coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC, EDC).

-

Amide Bond Formation: The activated carboxylic acid is then reacted with 2,6-dimethylaniline to form the amide bond.

-

Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Biological Metabolism

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a significant human metabolite of Ropivacaine.[2][3] The metabolic pathway primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system. Specifically, the N-dealkylation of Ropivacaine to form (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is catalyzed by the CYP3A4 isozyme.[2][3]

Metabolic pathway of Ropivacaine.

Mechanism of Action

As a metabolite of Ropivacaine, (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is presumed to share a similar mechanism of action, which involves the blockade of voltage-gated sodium channels in neuronal membranes.[8] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in nerve fibers, resulting in a local anesthetic effect.[8]

Proposed mechanism of sodium channel blockade.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. Method optimization may be required.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

-

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide reference standard and sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted). A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or an optimized wavelength)

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Processing: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.

References

- 1. Ropivacaine EP Impurity B | 27262-40-4 | SynZeal [synzeal.com]

- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (2S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide) | 27262-40-4 [chemicalbook.com]

- 6. jigspharma.com [jigspharma.com]

- 7. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]

- 8. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Despropyl Ropivacaine: A Physicochemical Deep Dive for the Drug Development Professional

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ropivacaine, an S-enantiomer amino amide local anesthetic, undergoes extensive hepatic metabolism in humans. One of the principal metabolic pathways is N-dealkylation, catalyzed by the cytochrome P450 enzyme CYP3A4, leading to the formation of N-Despropyl Ropivacaine (PPX).[2][3] As a significant metabolite, the physicochemical characteristics of N-Despropyl Ropivacaine influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential pharmacological or toxicological effects. This guide serves as a centralized resource for researchers and drug development professionals, summarizing the available data and providing the necessary methodological framework for further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of N-Despropyl Ropivacaine is presented in Table 1. It is important to note that while fundamental identifiers are well-established, specific experimental data for properties such as pKa, aqueous solubility, and the partition coefficient (logP) are not widely published.

Table 1: Physicochemical Properties of N-Despropyl Ropivacaine

| Property | Value | Source(s) |

| Chemical Name | (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | [4] |

| Synonyms | N-Despropyl Ropivacaine, PPX, Ropivacaine EP Impurity B | [2] |

| Molecular Formula | C₁₄H₂₀N₂O | [4] |

| Molecular Weight | 232.32 g/mol | [4] |

| CAS Number | 27262-40-4 | [4] |

| Appearance | Not explicitly stated; likely a solid at room temperature. | |

| pKa | Data not available in the reviewed literature. | |

| Aqueous Solubility | Data not available in the reviewed literature. | |

| logP (Octanol-Water) | Data not available in the reviewed literature. |

Metabolic Pathway of Ropivacaine

N-Despropyl Ropivacaine is a product of the phase I metabolism of Ropivacaine. The N-dealkylation reaction is a key detoxification pathway. The following diagram illustrates the metabolic conversion of Ropivacaine to N-Despropyl Ropivacaine.

Experimental Protocols for Physicochemical Characterization

Given the absence of published experimental data for several key physicochemical parameters of N-Despropyl Ropivacaine, this section provides detailed, standard methodologies for their determination.

Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) is a critical parameter that influences the solubility and permeability of a drug molecule across biological membranes.

Principle: Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the resulting change in pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

Methodology:

-

Sample Preparation: Accurately weigh a sample of N-Despropyl Ropivacaine and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) if necessary. Dilute the solution with deionized water to a final concentration of approximately 1-10 mM.

-

Titration: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and begin stirring. Add a standardized solution of hydrochloric acid or sodium hydroxide in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the midpoint of the steepest portion of the curve (the equivalence point). For more accurate results, the first or second derivative of the titration curve can be calculated to pinpoint the inflection point.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent system until a saturated solution is formed. The concentration of the dissolved compound in the filtered solution is then quantified.

Methodology:

-

Equilibration: Add an excess amount of solid N-Despropyl Ropivacaine to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Agitation: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

-

Quantification: Analyze the concentration of N-Despropyl Ropivacaine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Principle: The shake-flask method is also the reference method for logP determination. It involves partitioning the compound between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH), and then measuring the concentration of the compound in each phase at equilibrium.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Prepare a solution of N-Despropyl Ropivacaine in the aqueous phase at a concentration well below its solubility limit. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning. Subsequently, centrifuge the mixture to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of N-Despropyl Ropivacaine in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Conclusion

N-Despropyl Ropivacaine is a key metabolite of Ropivacaine, and a thorough understanding of its physicochemical properties is essential for a complete safety and efficacy profile of the parent drug. While fundamental identifiers for this compound are known, there is a notable lack of publicly available experimental data for its pKa, aqueous solubility, and logP. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to determine these critical parameters, thereby enabling a more comprehensive characterization of this important molecule. Further studies to elucidate these properties are strongly encouraged to enhance our understanding of Ropivacaine's metabolic fate and to support the ongoing development of safe and effective anesthetic agents.

References

An In-Depth Technical Guide to the Solubility and Stability of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, is a long-acting local anesthetic of the amino amide type.[1] Marketed as the pure S-(-)-enantiomer, it exhibits a favorable safety profile with reduced potential for central nervous system (CNS) and cardiovascular toxicity compared to its racemic predecessor, bupivacaine.[2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and robust pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability of Ropivacaine, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of Ropivacaine is presented in Table 1.

Table 1: Physicochemical Properties of Ropivacaine

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆N₂O | [3] |

| Molecular Weight | 274.4 g/mol | [3] |

| pKa (in 0.1 M KCl) | 8.07 | [4] |

| LogP (Octanol/Buffer) | 2.9 | [3] |

| Appearance | White crystalline powder | [4] |

Solubility Profile

Ropivacaine is a weak base with its solubility being highly dependent on pH. The hydrochloride salt is the form commonly used in pharmaceutical preparations to enhance aqueous solubility.

Aqueous and Organic Solubility

Ropivacaine exhibits limited solubility in its free base form in water but is soluble in various organic solvents. The solubility of Ropivacaine hydrochloride (HCl) is significantly higher in aqueous media.

Table 2: Solubility of Ropivacaine and its Hydrochloride Salt

| Form | Solvent | Temperature | Solubility | Reference |

| Ropivacaine (Base) | Water | Not Specified | Insoluble | [5] |

| Ropivacaine (Base) | DMSO | Not Specified | 23 mg/mL | [5] |

| Ropivacaine HCl | Water | 25°C | 53.8 mg/mL | [4] |

| Ropivacaine HCl | Water | Not Specified | ≥10.1 mg/mL | [6] |

| Ropivacaine HCl | DMSO | Not Specified | ≥42.6 mg/mL | [6] |

| Ropivacaine HCl | Ethanol | Not Specified | ≥50.2 mg/mL | [6] |

| Ropivacaine HCl | PBS (pH 7.2) | Not Specified | ~0.25 mg/ml | [7] |

Effect of pH on Solubility

As a weak base with a pKa of 8.07, the aqueous solubility of Ropivacaine is pH-dependent.[4] Below its pKa, the molecule is predominantly in its ionized (protonated) form, which is more water-soluble. Above the pKa, the un-ionized (free base) form dominates, leading to a decrease in aqueous solubility.

The solubility of Ropivacaine hydrochloride is known to be reduced at a pH above 6.[8] Consequently, alkalinization of Ropivacaine HCl solutions, for instance with sodium bicarbonate, can lead to precipitation of the free base.[9] One study noted that even small amounts of sodium bicarbonate added to a 0.2% Ropivacaine solution resulted in a significant increase in the non-ionized form and precipitation, with a drug loss of up to 25-30%.[9] Another study reported immediate precipitation upon addition of any volume of sodium bicarbonate.[10] Therefore, careful pH control is critical during the formulation and administration of Ropivacaine solutions.

Solubility in Other Systems

The solubility of Ropivacaine in lipid emulsions is a critical aspect, particularly in the context of treating local anesthetic systemic toxicity (LAST). The lipophilic nature of the free base allows it to partition into the lipid phase of an emulsion. Studies have shown that Ropivacaine binds to lipid emulsions, and this binding is influenced by the pH and the composition of the emulsion.[11][12] The long-chain triglyceride emulsion Intralipid® appears to be more effective at sequestering Ropivacaine than mixed medium- and long-chain triglyceride emulsions.[11][12]

Stability Profile

The stability of Ropivacaine is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. Ropivacaine has been subjected to stress conditions including acid, base, oxidation, heat, and light.[14]

-

Acid and Base Hydrolysis: Ropivacaine is an amide and is thus susceptible to hydrolysis under strong acidic and basic conditions, particularly at elevated temperatures. Alkaline hydrolysis is a significant degradation pathway, yielding 2,6-dimethylaniline as a major degradation product.[15][16][17][18]

-

Oxidative Degradation: Studies have shown that Ropivacaine can be degraded under oxidative stress, for example, in the presence of hydrogen peroxide.

-

Thermal Degradation: The stability of Ropivacaine under dry heat has been evaluated as part of forced degradation studies.

-

Photostability: Photostability testing is an integral part of stress testing. Ropivacaine has been studied under UV and sunlight conditions to assess its susceptibility to photodegradation.[14]

A comprehensive stability-indicating HPLC method is required to separate the intact drug from all potential degradation products formed under these stress conditions.

Metabolic Stability

In vivo, Ropivacaine is extensively metabolized in the liver. The primary metabolic pathways are aromatic hydroxylation and N-dealkylation, mediated predominantly by cytochrome P450 enzymes CYP1A2 and CYP3A4, respectively.[19] The major metabolites include 3'-hydroxy-ropivacaine and 2',6'-pipecoloxylidide (PPX).[19][20]

The following diagram illustrates the primary metabolic pathways of Ropivacaine.

Caption: Metabolic Pathways of Ropivacaine.

Experimental Protocols

Protocol for Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is based on the conventional shake-flask method, which is considered the gold standard for determining equilibrium solubility.[21][22]

Objective: To determine the equilibrium solubility of Ropivacaine HCl in a specified aqueous buffer at a constant temperature.

Materials:

-

Ropivacaine HCl powder

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of Ropivacaine HCl powder to a glass vial to ensure that a saturated solution is formed and solid remains after equilibration.

-

Add a known volume of the pre-equilibrated aqueous buffer (e.g., 5 mL) to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Remove the vials from the shaker and let them stand to allow for sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

-

Filter the aliquot through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by the validated HPLC method to determine the concentration of Ropivacaine.

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Shake-Flask Solubility Workflow.

Protocol for a Comprehensive Stability Study (ICH Q1A)

This protocol outlines a general framework for conducting a stability study of a Ropivacaine drug product in accordance with ICH Q1A(R2) guidelines.[23]

Objective: To evaluate the stability of a Ropivacaine injection formulation under various environmental conditions to establish its shelf life and recommended storage conditions.

Materials and Equipment:

-

At least three primary batches of the Ropivacaine drug product in its final container closure system.

-

ICH-compliant stability chambers capable of controlling temperature and relative humidity.

-

Photostability chamber.

-

Validated stability-indicating HPLC method.

-

pH meter.

-

Apparatus for visual inspection and particulate matter analysis.

Procedure:

-

Stress Testing (Forced Degradation):

-

Expose the drug substance and/or drug product to stress conditions (heat, humidity, acid/base hydrolysis, oxidation, and light) as outlined in ICH Q1A.[23]

-

Acid/Base Hydrolysis: Reflux the drug solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Store the drug product at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[23][24]

-

Analyze the stressed samples to identify degradation products and confirm the peak purity of the main component using the stability-indicating method.

-

-

Formal Stability Study:

-

Storage Conditions: Place samples of the three batches into stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed: At each time point, perform the following tests on the stored samples:

-

Appearance: Visual inspection for color change and clarity.

-

pH: Measure the pH of the solution.

-

Assay: Quantify the concentration of Ropivacaine using the validated HPLC method.

-

Related Substances/Degradation Products: Quantify any specified and unspecified degradation products using the validated HPLC method.

-

Particulate Matter: Test for sub-visible particles according to pharmacopeial standards.

-

Sterility and Endotoxin Testing (for sterile products).

-

-

-

Data Evaluation:

-

Evaluate the data for any trends in the assay values or increases in degradation products over time.

-

Use the data from the long-term and accelerated studies to establish the shelf life and appropriate storage conditions for the drug product.

-

Mechanism of Action: Visualization

Ropivacaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane, which are responsible for the propagation of action potentials.[25] The blockade is use-dependent, meaning it is more pronounced in rapidly firing neurons, which is characteristic of nociceptive (pain-sensing) pathways.

The following diagram illustrates the interaction of Ropivacaine with a voltage-gated sodium channel.

Caption: Ropivacaine blocking the voltage-gated sodium channel.

Conclusion

The solubility and stability of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) are critical parameters that dictate its formulation, clinical performance, and safety. Its pH-dependent aqueous solubility necessitates the use of its hydrochloride salt in formulations, with careful control of pH to prevent precipitation. Stability studies have identified hydrolysis and oxidation as potential degradation pathways, underscoring the need for validated stability-indicating methods and appropriate storage conditions. The information compiled in this guide serves as a valuable technical resource for professionals engaged in the research and development of Ropivacaine-based pharmaceutical products.

References

- 1. Ropivacaine - Wikipedia [en.wikipedia.org]

- 2. Video: Local Anesthetics: Mechanism of Action [jove.com]

- 3. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Protocol & Report Templates Aligned to Q1A(R2) Sections – Pharma Stability [pharmastability.com]

- 9. Efficacy and kinetics of extradural ropivacaine: comparison with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Binding of long-lasting local anesthetics to lipid emulsions [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. A PLGA-PEG-PLGA Thermosensitive Gel Enabling Sustained Delivery of Ropivacaine Hydrochloride for Postoperative Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]

- 15. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. la-press.org [la-press.org]

- 17. researchgate.net [researchgate.net]

- 18. la-press.org [la-press.org]

- 19. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. who.int [who.int]

- 23. database.ich.org [database.ich.org]

- 24. Ich guideline for stability testing | PPTX [slideshare.net]

- 25. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

An In-depth Technical Guide to the Biological Targets of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, is a long-acting amide local anesthetic. Its clinical efficacy in providing surgical anesthesia and acute pain management stems from its interaction with a range of biological targets. This technical guide provides a comprehensive overview of the primary and secondary biological targets of Ropivacaine, presenting quantitative data on its binding affinities and functional effects. Detailed experimental methodologies for key assays are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Primary Biological Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action of Ropivacaine is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. By binding to the intracellular side of the channel, Ropivacaine inhibits the influx of sodium ions, which is essential for the depolarization and propagation of action potentials in nerve fibers. This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channel Subtypes

The inhibitory potency of Ropivacaine has been quantified for several VGSC subtypes, demonstrating a degree of selectivity that may contribute to its clinical profile.

| Channel Subtype | Cell Type | State/Condition | Ropivacaine IC50 (µM) | Reference |

| SCN5A (cardiac) | HEK-293 cells | Inactivated State | 2.73 ± 0.27 | [1][2] |

| SCN5A (cardiac) | HEK-293 cells | Open-channel block | 322.2 ± 29.9 | [1] |

| Tetrodotoxin-Resistant (TTX-R) Na+ | Rat Dorsal Root Ganglion Neurons | --- | 54 ± 14 | [3] |

| Tetrodotoxin-Sensitive (TTX-S) Na+ | Rat Dorsal Root Ganglion Neurons | --- | 116 ± 35 | [3] |

| Nav1.2 (brain) | Xenopus oocytes / HEK293t cells | Tonic inhibition | (Stated to be less sensitive than Nav1.5) | [4] |

| Nav1.5 (cardiac) | Xenopus oocytes / HEK293t cells | Tonic inhibition | (Stated to be more sensitive than Nav1.2) | [4] |

| Nav1.8 | --- | --- | (Ropivacaine attenuates upregulation) |

Secondary Biological Targets

Beyond its primary action on VGSCs, Ropivacaine interacts with other ion channels and signaling pathways, which may contribute to both its therapeutic effects and potential side effects.

Potassium Channels

Ropivacaine has been shown to inhibit various potassium channels, which can influence neuronal excitability and cardiovascular function.

| Channel Subtype | Cell Type | Ropivacaine IC50 (µM) | Reference |

| TREK-1 (K2P2.1) | COS-7 cells | 402.7 | [5] |

| Cardiac ATP-sensitive K+ channels (KATP) | COS-7 cells | 249 | |

| HERG (Kv11.1) | --- | 20 |

G Protein-Coupled Receptor (GPCR) Signaling

Ropivacaine has been demonstrated to interfere with G protein-coupled receptor (GPCR) signaling, specifically by inhibiting the function of the Gαq protein subunit. This interaction is stereoselective and noncompetitive, suggesting a direct interaction with the G protein.[6]

Other Intracellular Signaling Pathways

Recent research has identified additional intracellular targets of Ropivacaine, particularly in the context of cancer biology and neuropathic pain.

-

IGF-1R/PI3K/AKT/mTOR Pathway: Ropivacaine has been shown to inhibit this pathway, which is crucial for cell proliferation, differentiation, and migration. This effect has been observed in hepatocellular carcinoma cells.

-

TRAF2/PI3K/Akt/NF-κB Signaling Pathway: Ropivacaine can mitigate neuropathic pain by inhibiting the activation of this pathway, thereby suppressing neuroinflammation.

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol describes the whole-cell patch-clamp technique used to measure the effect of Ropivacaine on voltage-gated sodium channels expressed in a mammalian cell line (e.g., HEK-293 cells).

3.1.1. Cell Preparation

-

Culture HEK-293 cells stably expressing the sodium channel subtype of interest.

-

Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to facilitate patching of individual cells.

3.1.2. Solutions

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Ropivacaine Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment.

3.1.3. Electrophysiological Recording

-

Place a coverslip with adherent cells into the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Approach a single cell with a glass micropipette filled with the internal solution.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Set the holding potential to a voltage where the majority of sodium channels are in the resting state (e.g., -100 mV).

3.1.4. Voltage-Clamp Protocols

-

Tonic Block:

-

From the holding potential, apply a depolarizing step (e.g., to -10 mV for 50 ms) at a low frequency (e.g., 0.1 Hz) to elicit peak sodium current.

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of Ropivacaine.

-

Record the reduction in peak current amplitude at each concentration.

-

-

Use-Dependent Block:

-

From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).

-

Record the progressive decrease in peak current amplitude during the pulse train in the absence and presence of Ropivacaine.

-

3.1.5. Data Analysis

-

For tonic block, calculate the fractional block at each concentration and fit the data to the Hill equation to determine the IC50 value.

-

For use-dependent block, quantify the block for each pulse in the train to assess the rate and extent of block development.

Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of Ropivacaine for a target receptor (e.g., a specific ion channel or GPCR) in a membrane preparation.

3.2.1. Membrane Preparation

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

3.2.2. Assay Procedure

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (a molecule that binds to the target and is labeled with a radioisotope), and a range of concentrations of unlabeled Ropivacaine.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand).

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3.2.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Ropivacaine concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of Ropivacaine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Ropivacaine and a typical experimental workflow.

Caption: Ropivacaine inhibits Gαq-mediated signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of In Vitro Assays for N-Despropyl Ropivacaine

Audience: Researchers, scientists, and drug development professionals.

Introduction Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1] It is primarily eliminated through extensive metabolism in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[2][3] Understanding the metabolic fate of ropivacaine is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and overall safety.

One of the primary metabolic pathways for ropivacaine is N-dealkylation, which results in the formation of N-despropyl ropivacaine, also known as 2',6'-pipecoloxylidide (PPX).[2][4] This reaction is predominantly catalyzed by the CYP3A4 isozyme.[3][4][5] Another major metabolite, 3-hydroxyropivacaine, is formed via aromatic hydroxylation catalyzed by CYP1A2.[5][6] Developing robust in vitro assays to study the formation and effects of N-despropyl ropivacaine is essential for non-clinical drug development and toxicological assessment.

This application note provides detailed protocols for an in vitro metabolism assay to generate N-despropyl ropivacaine from its parent compound and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification. Additionally, a protocol for assessing the potential cytotoxicity of the metabolite is included.

Metabolic Pathway of Ropivacaine

Ropivacaine undergoes metabolism through two primary pathways in human liver microsomes. The formation of N-despropyl ropivacaine (PPX) is catalyzed by CYP3A4, while the formation of 3-hydroxyropivacaine is catalyzed by CYP1A2.[2][7]

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

This protocol describes the incubation of ropivacaine with human liver microsomes (HLMs) to generate N-despropyl ropivacaine. HLMs are a standard in vitro tool as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs.[8][9]

Objective: To determine the in vitro formation of N-despropyl ropivacaine from ropivacaine using a subcellular liver fraction.

Experimental Workflow

Materials:

-

Ropivacaine

-

N-Despropyl Ropivacaine (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) (e.g., Ropivacaine-d7, Bupivacaine)

-

Incubator/water bath (37°C)

-

Microcentrifuge

Methodology:

-

Preparation: Thaw pooled HLMs on ice. Prepare a 1 mM stock solution of ropivacaine in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤0.1%.[8]

-

Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Potassium Phosphate Buffer (to final volume of 200 µL)

-

HLMs (final concentration of 0.5 mg/mL protein)

-

Ropivacaine stock solution (final concentration of 10 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[10]

-

Sample Preparation: Vortex the mixture vigorously for 2 minutes. Centrifuge at >12,000 x g for 5 minutes to pellet the precipitated protein.[10][11]

-

Collection: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of N-Despropyl Ropivacaine

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for quantifying ropivacaine and its metabolites due to its high sensitivity and selectivity.[1][12][13]

Objective: To develop a sensitive and accurate method for the quantification of N-despropyl ropivacaine in a microsomal matrix.

Instrumentation and Parameters: The following table provides a representative set of LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

| Parameter | Condition | Reference |

| LC System | Standard HPLC/UHPLC System | [1][14] |

| Column | C18 reverse-phase (e.g., 100 x 3.0 mm, 3 µm) | [1][14] |

| Mobile Phase A | 0.05% Formic Acid in Water | [14] |

| Mobile Phase B | Acetonitrile | [14] |

| Gradient Elution | A time-based gradient from high aqueous to high organic | [1][14] |

| Flow Rate | 0.4 mL/min | [14] |

| Injection Volume | 1-10 µL | [14] |

| MS System | Triple Quadrupole Mass Spectrometer | [12][13] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | [15] |

| MRM Transitions | Ropivacaine: m/z 275 → [Product Ion] N-Despropyl Ropivacaine: m/z 233 → [Product Ion] Internal Standard: e.g., Ropivacaine-d7 m/z 282 → [Product Ion] | [15][16] |

Data Analysis:

-

Calibration Curve: Prepare calibration standards of N-despropyl ropivacaine in the same matrix as the samples (terminated incubation mixture from a reaction with no substrate).

-

Quantification: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x² or 1/y²) to determine the concentration of N-despropyl ropivacaine in the unknown samples.[12]

Protocol 3: In Vitro Cytotoxicity Assay

It is important to evaluate the potential toxicity of drug metabolites. Ropivacaine itself has been shown to induce cytotoxicity in a concentration- and time-dependent manner.[17][18][19] This protocol uses the MTT assay to assess the effect of N-despropyl ropivacaine on the metabolic activity of a relevant cell line, such as the human neuroblastoma SH-SY5Y cell line.[18]

Objective: To determine the cytotoxic potential of N-despropyl ropivacaine by measuring its effect on cell viability.

Experimental Workflow

Materials:

-

SH-SY5Y cells (or other relevant cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

N-Despropyl Ropivacaine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]

-

Treatment: Prepare serial dilutions of N-despropyl ropivacaine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated (vehicle) controls.[20]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation The results of the cytotoxicity assay can be summarized in a table to compare the potency of the metabolite to the parent drug.

| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| Ropivacaine | SH-SY5Y | 24 | 850 |

| N-Despropyl Ropivacaine | SH-SY5Y | 24 | >2000 |

| Ropivacaine | SH-SY5Y | 48 | 550 |

| N-Despropyl Ropivacaine | SH-SY5Y | 48 | 1800 |

References

- 1. mdpi.com [mdpi.com]

- 2. Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]